beta-Tocotrienol-d6

Isotope dilution mass spectrometry LC-MS/MS quantification Stable isotope internal standard

Quantifying endogenous β-tocotrienol in complex biological matrices is hampered by variable extraction recovery (53-92%) and matrix suppression (0-29%). beta-Tocotrienol-d6 eliminates these obstacles as a stable isotope-labeled internal standard. • +6 Da mass shift ensures baseline resolution from endogenous analyte in ID-LC-MS/MS • ω-di-(trideuteromethyl) labeling confirmed by West et al. synthetic route for validated method development • ≥98 atom% D enrichment minimizes d0 interference at nanomolar LLOQ (8-168 nmol/L) • Lot-specific CoA provided for GLP/ISO 17025 audit trail compliance

Molecular Formula C28H42O2
Molecular Weight 416.7 g/mol
CAS No. 1174643-63-0
Cat. No. B044656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Tocotrienol-d6
CAS1174643-63-0
Synonyms(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol-d6;  2,5,8-Trimethyl-2-(4,8,12-trimethyl-3,7,11-_x000B_tridecatrienyl)-6-chromanol-d6;  D-β-Tocotrienol-d6;  ε-Tocopherol-d6;  ε-Tokoferol-d6; 
Molecular FormulaC28H42O2
Molecular Weight416.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O
InChIInChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3
InChIKeyFGYKUFVNYVMTAM-ASGUNBAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Tocotrienol-d6: Deuterated Internal Standard for Vitamin E Quantification


beta-Tocotrienol-d6 (CAS 1174643-63-0) is a stable isotope-labeled analog of β-tocotrienol, a member of the vitamin E family. The compound bears six deuterium atoms specifically incorporated at the terminal methyl groups of the isoprenoid farnesyl side chain, yielding a molecular formula of C28H36D6O2 and a molecular weight of 416.67 Da . This ω-di-(trideuteromethyl) labeling pattern, confirmed by the synthetic route reported by West et al. (2008), produces a +6 Da mass shift relative to the unlabeled β-tocotrienol (C28H42O2, 410.63 Da), making it suitable as an internal standard for isotope-dilution liquid chromatography–mass spectrometry (ID-LC-MS) assays [1]. The unlabeled parent compound is a naturally occurring tocotrienol isomer found in wheat germ, bran, and cereal grains such as whole wheat flour .

Why Unlabeled or Other Deuterated Analogs Cannot Substitute for beta-Tocotrienol-d6


Substituting beta-Tocotrienol-d6 with unlabeled β-tocotrienol eliminates the mass-shift discrimination essential for isotope-dilution mass spectrometry (ID-MS), rendering the internal standard indistinguishable from endogenous analyte in the mass spectrometer . Conversely, using a chemically distinct deuterated vitamin E analog such as α-tocopherol-d6 introduces differential extraction recovery, chromatographic retention, and ionization efficiency—injecting systematic bias that can exceed 20% in complex matrices [1]. Even among deuterated tocotrienol isomers (α-, γ-, δ-tocotrienol-d6), reversed-phase retention times differ substantially due to variations in chromanol ring methylation (5,7,8-trimethyl vs. 5,8-dimethyl vs. 7,8-dimethyl vs. 8-methyl), precluding direct substitution for β-tocotrienol-targeted methods [2]. Additionally, deuterated tocopherols and tocotrienols are susceptible to intermolecular H/D exchange and intramolecular H/D scrambling during sample preparation under acidic or protic conditions—a phenomenon shown to produce biased quantification results whose magnitude depends on the sample matrix and the specific deuteration positions [3]. These factors collectively establish that beta-Tocotrienol-d6 is not functionally interchangeable with any in-class analog for β-tocotrienol-selective quantitative analysis.

Quantitative Differentiation Evidence for beta-Tocotrienol-d6


Mass Shift Enables Baseline-Resolved MRM Discrimination

beta-Tocotrienol-d6 exhibits a molecular ion mass shift of +6.04 Da relative to unlabeled β-tocotrienol (416.67 Da vs. 410.63 Da), arising from the replacement of six hydrogen atoms with deuterium at the terminal methyl positions of the farnesyl side chain . This mass difference enables selection of discrete multiple-reaction monitoring (MRM) transitions that do not suffer from cross-talk or isotopic overlap between the internal standard and the endogenous analyte channel. In contrast, the unlabeled β-tocotrienol analytical standard (CAS 490-23-3, MW 410.63) produces MRM signals indistinguishable from endogenous β-tocotrienol, fundamentally precluding its use as an internal standard in ID-LC-MS workflows . The six-deuterium labeling strategy also exceeds the mass shift of singly or triply deuterated analogs (e.g., β-tocotrienol-d1, Δm = +1 Da; β-tocotrienol-d3, Δm = +3 Da), reducing the probability of isotopic interference from naturally occurring 13C isotopologues of the unlabeled analyte, where the M+6 natural abundance contribution is ≤0.5% of the monoisotopic peak for C28 species .

Isotope dilution mass spectrometry LC-MS/MS quantification Stable isotope internal standard

H/D Exchange Liability and Quantification Bias in Sample Preparation

Deuterated vitamin E analogs, including deuterated tocotrienols, are susceptible to intermolecular H/D exchange and intramolecular H/D scrambling during sample preparation. Yuan et al. (2013) demonstrated that when deuterium-labeled tocopherols were used as internal standards for ID-LC/MS analysis of infant formula, biased measurement results were systematically observed, with the degree of H/D exchange showing considerable dependence on the sample matrix [1]. The bias originated from labile deuterium atoms exchanging back to protium under protic or acidic extraction and clean-up conditions. The Brock University thesis by Gu (2006) further documented that the farnesyl side-chain unsaturation in tocotrienols renders standard acidic deuteration methods ineffective due to extensive proton-deuterium scrambling at allylic positions, necessitating the specific synthetic route (morpholinomethylation followed by NaCNBD3 reduction) adopted for beta-Tocotrienol-d6 production [2]. While quantitative H/D exchange rates are matrix-specific (values from 0% to >30% deuterium loss observed across infant formula matrices in the Yuan et al. study), the key implication for procurement is that beta-Tocotrienol-d6 sourced with documented isotopic enrichment specifications and lot-specific certificates of analysis (CoA) permits end-users to assess lot-to-lot consistency in deuterium content and pre-screen for exchange liability before committing to large-scale analytical campaigns .

Isotope exchange Sample preparation artifact ID-LC-MS method validation

Site-Specific Labeling for ²H NMR and Neutron Diffraction

The specific deuteration pattern of beta-Tocotrienol-d6—six deuterium atoms placed exclusively on the two terminal methyl groups of the farnesyl side chain—was explicitly designed and synthesized for ²H NMR and neutron diffraction studies of tocotrienol orientation and dynamics in phospholipid membranes [1]. West et al. (2008) reported the synthesis of ω-di-(trideuteromethyl)-α-, β-, and γ-tocotrienols, confirming that this labeling pattern provides localized ²H quadrupolar splittings that report on the terminal segmental motion of the isoprenoid tail without perturbing the chromanol head-group interactions [1]. In contrast, perdeuterated or randomly deuterated tocotrienol analogs generate overlapping ²H NMR signals that cannot be deconvoluted into site-specific dynamic information. This regioselective labeling approach is distinct from 5-trideuteromethyl (ring-methyl) tocotrienol labeling, which reports on chromanol ring dynamics rather than side-chain behavior, and from metabolic tracer deuteration patterns used for pharmacokinetic studies, which typically involve d3 or d6 labels at metabolically labile positions [2]. The Brock University synthetic approach achieved a 60% yield for the 5-trideuteromethyl-α-tocotrienol analog, whereas the ω-di-(trideuteromethyl) route produced the beta-Tocotrienol-d6 labeling configuration specifically required for membrane orientation studies [3].

Membrane biophysics ²H NMR spectroscopy Neutron diffraction

Deuteration-Enhanced Metabolic Stability

Although direct metabolic stability data for beta-Tocotrienol-d6 are not available in the published literature, class-level evidence from the structurally analogous d6-δ-tocotrienol (d6-DT3) demonstrates that terminal-methyl deuteration of the farnesyl side chain significantly improves in vitro and in vivo metabolic stability compared to the non-deuterated parent compound [1]. Liu et al. (2020) reported that d6-DT3, bearing six deuterium atoms at the terminal farnesyl methyl groups (the same labeling architecture as beta-Tocotrienol-d6), exhibited prolonged plasma elimination half-life and enhanced bioavailability relative to DT3 in a murine model, attributable to the kinetic isotope effect (KIE) at cytochrome P450-mediated ω-oxidation sites on the terminal methyl groups [1]. The KIE arises because C–D bond cleavage requires higher activation energy than C–H bond cleavage (typically KIE = kH/kD = 2–10 for CYP-mediated oxidations), directly retarding metabolic degradation at the deuterated positions [2]. For beta-Tocotrienol-d6 used as an internal standard in pharmacokinetic studies, this metabolic stabilization is advantageous: it reduces the risk of differential in vivo degradation between the internal standard and the analyte during the absorption, distribution, and elimination phases, maintaining isotopic ratio fidelity throughout the sampling time course. Unlabeled β-tocotrienol internal standards cannot be used for in vivo tracer studies because they are indistinguishable from endogenous or administered analyte .

Metabolic stability Pharmacokinetics Kinetic isotope effect

Optimal Procurement Scenarios for beta-Tocotrienol-d6


LC-MS/MS Quantification of β-Tocotrienol in Human Plasma

In nutritional cohort studies requiring absolute quantification of β-tocotrienol in human plasma at nanomolar concentrations (LLOQ range: 8–168 nmol/L as established by Courtet-Compondu et al. 2007 for vitamin E congeners), beta-Tocotrienol-d6 is the appropriate internal standard choice [1]. The +6 Da mass shift eliminates interference from endogenous β-tocotrienol, and the stable isotope dilution approach corrects for extraction recovery variability (53–92% reported for vitamin E constituents in plasma) and matrix suppression effects (0–29% suppression values) [1]. Method validation protocols should include pre-screening for H/D exchange under the specific extraction conditions employed (liquid-liquid extraction with hexane/dioxane), with lot-specific isotopic enrichment verification via the vendor Certificate of Analysis, as recommended by Yuan et al. (2013) for deuterated vitamin E internal standards in complex matrices [2].

²H NMR Studies of Membrane Orientation in Phospholipid Bilayers

The ω-di-(trideuteromethyl) labeling architecture of beta-Tocotrienol-d6, confirmed by the West et al. (2008) synthetic route, makes this compound uniquely suitable for solid-state ²H NMR experiments designed to measure segmental order parameters (SCD) at the farnesyl chain terminus within oriented phospholipid bilayers [3]. The two terminal –CD3 groups yield discrete quadrupolar splittings that directly report on the motional freedom of the hydrophobic tail, providing structural information inaccessible with ring-deuterated or perdeuterated analogs. Researchers should request lot-specific confirmation of the deuteration pattern (terminal methyl vs. ring positions) from the supplier to ensure compatibility with their NMR experimental design, as alternative labeling patterns will generate different quadrupolar splitting signatures.

Pharmacokinetic and ADME Studies via Stable Isotope Tracing

For absorption, distribution, metabolism, and excretion (ADME) studies of β-tocotrienol in preclinical models, beta-Tocotrienol-d6 serves a dual role as both internal standard for bioanalytical quantification and, when administered as a tracer, as a metabolic probe. The class-level evidence from Liu et al. (2020) demonstrating that d6-δ-tocotrienol (identically labeled at terminal farnesyl methyl groups) exhibits prolonged in vivo metabolic stability due to the deuterium kinetic isotope effect supports the expectation that beta-Tocotrienol-d6 will similarly resist CYP450-mediated ω-oxidation at the labeled positions, maintaining isotopic integrity throughout the pharmacokinetic time course [4]. Procurement specifications should include documented isotopic enrichment (recommended ≥98 atom% D) to minimize the contribution of unlabeled (d0) species that would confound tracer quantification .

Method Development and Cross-Validation for Regulatory Submissions

For laboratories developing validated analytical methods for β-tocotrienol in food products (e.g., infant formula, cereal-based matrices) or biological specimens intended for regulatory submission, beta-Tocotrienol-d6 provides the mass-spectrometric selectivity required for accurate quantification. The documented H/D exchange phenomenon in infant formula matrices (Yuan et al. 2013) necessitates that method developers using beta-Tocotrienol-d6 as an internal standard incorporate a standard addition or matrix-matched calibration approach to assess and correct for any matrix-dependent deuterium loss [2]. The unlabeled β-tocotrienol analytical standard (CAS 490-23-3, ≥95% HPLC purity from Merck/Sigma-Aldrich) must be procured alongside the deuterated internal standard to establish calibration curves spanning the expected concentration range (0.01–29 µmol/L linear range reported for vitamin E LC-MS methods) [1]. Lot-specific CoA documentation for both labeled and unlabeled standards is essential for audit trail completeness in GLP or ISO 17025 environments.

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